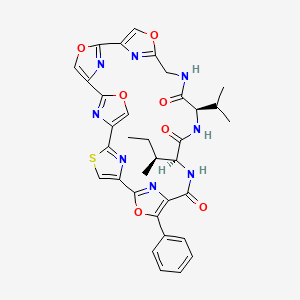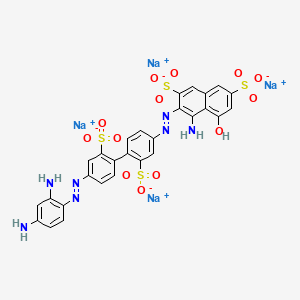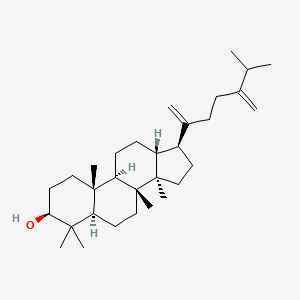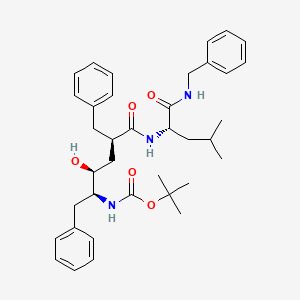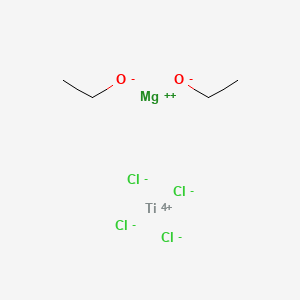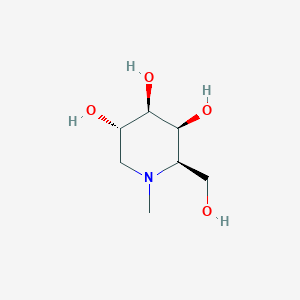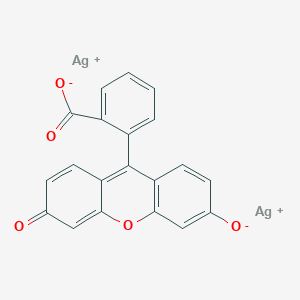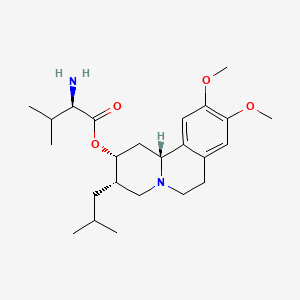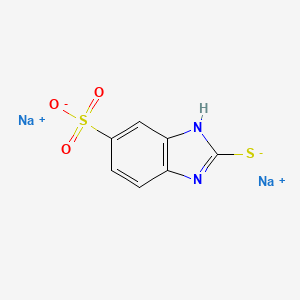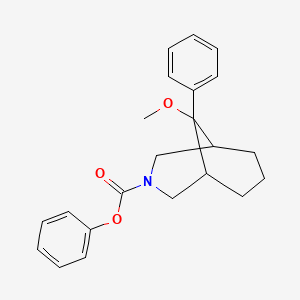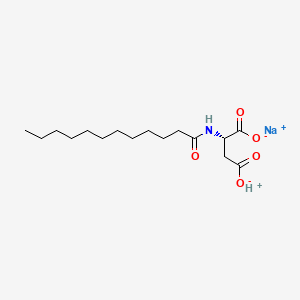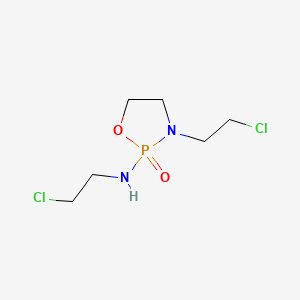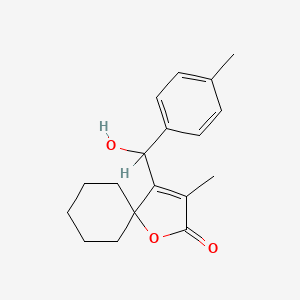
4-(Hydroxy(4-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxy(4-methylphenyl)methyl)-3-methyl-1-oxaspiro(45)dec-3-en-2-one is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
The synthesis of 4-(Hydroxy(4-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one typically involves multi-step organic reactions. One common synthetic route involves the reaction of 4-methylbenzaldehyde with a suitable spirocyclic precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium acetate and carried out at room temperature to achieve high yields . Industrial production methods may involve optimization of reaction conditions to scale up the synthesis while maintaining product purity and yield.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert it into alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(Hydroxy(4-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxy(4-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of p53-mediated pathways .
Comparación Con Compuestos Similares
Compared to other similar compounds, 4-(Hydroxy(4-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
Spiroxabovolide: A spirocyclic compound with flavor-enhancing properties in tobacco.
Homoanisic acid: Used in organic synthesis and as a reagent in various chemical reactions.
These comparisons highlight the uniqueness of 4-(Hydroxy(4-methylphenyl)methyl)-3-methyl-1-oxaspiro(4
Propiedades
Número CAS |
86560-19-2 |
|---|---|
Fórmula molecular |
C18H22O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
4-[hydroxy-(4-methylphenyl)methyl]-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C18H22O3/c1-12-6-8-14(9-7-12)16(19)15-13(2)17(20)21-18(15)10-4-3-5-11-18/h6-9,16,19H,3-5,10-11H2,1-2H3 |
Clave InChI |
SQLNMIQIOMBGFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=C(C(=O)OC23CCCCC3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



